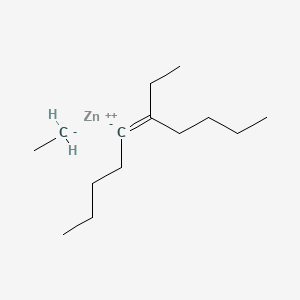
zinc;ethane;5-ethyldec-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;ethane;5-ethyldec-5-ene is a complex organometallic compound that combines zinc with ethane and a hydrocarbon chain featuring a double bond at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;ethane;5-ethyldec-5-ene typically involves the incorporation of zinc into hydrocarbon frameworks. One common method is the ion exchange process, where zinc ions are introduced into a hydrocarbon matrix under controlled conditions. This process often requires a flow micro-reactor operating at elevated temperatures (around 773 K) and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound can be achieved through hydrothermal synthesis. This method involves using preformed zinc/silicon dioxide as the silicone source, which is then embedded into a zeolite crystal structure. The hydrothermal conditions help in achieving a stable incorporation of zinc into the hydrocarbon framework .
Chemical Reactions Analysis
Types of Reactions
Zinc;ethane;5-ethyldec-5-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other oxidized hydrocarbons.
Reduction: Reduction reactions can convert the double bond in the hydrocarbon chain to a single bond.
Substitution: Zinc can be substituted with other metal ions under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various catalysts to facilitate substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include zinc oxide, ethane derivatives, and substituted hydrocarbons. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
Zinc;ethane;5-ethyldec-5-ene has several scientific research applications:
Biology: The compound’s unique properties make it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in petrochemical processes
Mechanism of Action
The mechanism of action of zinc;ethane;5-ethyldec-5-ene involves its interaction with molecular targets through its zinc ion. The zinc ion can act as a Lewis acid, facilitating various catalytic processes. The hydrocarbon chain can undergo transformations, contributing to the compound’s overall reactivity. The pathways involved include dehydrogenation and aromatization, where zinc plays a crucial role in stabilizing reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
Zinc;ethane;5-ethyldec-5-ene: Unique due to its specific hydrocarbon chain and zinc incorporation.
Zinc;ethane;5-ethyldec-4-ene: Similar structure but with the double bond at a different position.
Zinc;ethane;5-ethyldec-6-ene: Another variant with the double bond at the sixth position
Uniqueness
This compound is unique due to the specific positioning of the double bond in its hydrocarbon chain, which influences its reactivity and catalytic properties. This distinct structure allows for specific interactions in catalytic processes, making it a valuable compound in various applications .
Properties
CAS No. |
651301-89-2 |
|---|---|
Molecular Formula |
C14H28Zn |
Molecular Weight |
261.8 g/mol |
IUPAC Name |
zinc;ethane;5-ethyldec-5-ene |
InChI |
InChI=1S/C12H23.C2H5.Zn/c1-4-7-9-11-12(6-3)10-8-5-2;1-2;/h4-10H2,1-3H3;1H2,2H3;/q2*-1;+2 |
InChI Key |
LSHVXIYEOFBUCD-UHFFFAOYSA-N |
Canonical SMILES |
C[CH2-].CCCC[C-]=C(CC)CCCC.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid](/img/structure/B12603044.png)
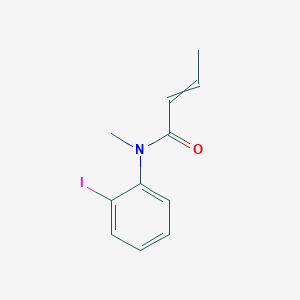
![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)
![Pyridine, 4-[(2-methylphenyl)thio]-](/img/structure/B12603072.png)
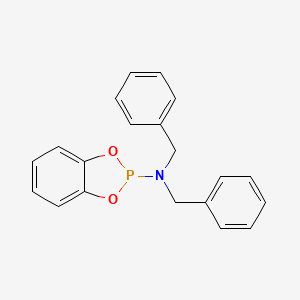

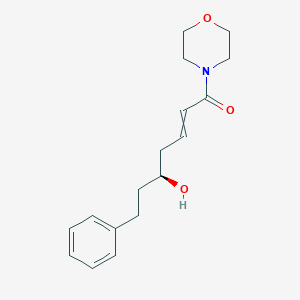
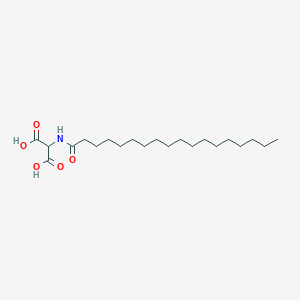

![N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12603120.png)
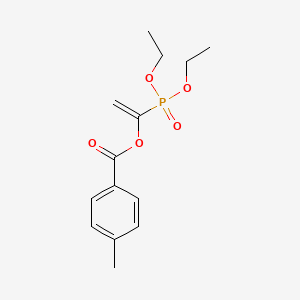

![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12603131.png)
